

A Comprehensive Technical Guide to Ethyl 2-fluoro-6-nitrobenzoate

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Compound of Interest

Compound Name: *Ethyl 2-fluoro-6-nitrobenzoate*

Cat. No.: *B1420769*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-fluoro-6-nitrobenzoate, identified by the CAS number 1154426-16-0, is a substituted aromatic compound of significant interest in the field of organic synthesis and medicinal chemistry. Its structure, featuring an ethyl ester, a fluorine atom, and a nitro group ortho to each other on a benzene ring, makes it a versatile building block for the synthesis of more complex molecules. The presence and strategic placement of these functional groups offer a unique combination of reactivity and physicochemical properties that are highly valuable in the design and development of novel pharmaceutical agents and other bioactive compounds.

This technical guide provides an in-depth overview of **Ethyl 2-fluoro-6-nitrobenzoate**, including its physicochemical properties, a detailed synthesis protocol, its applications in drug discovery, and essential safety information. The content is curated to provide researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this compound in their work.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a chemical intermediate is paramount for its effective use in synthesis and for predicting the characteristics of its derivatives. The key properties of **Ethyl 2-fluoro-6-nitrobenzoate** are summarized in the table below.

Property	Value	Source(s)
CAS Number	1154426-16-0	[Myskinrecipes]
Molecular Formula	C ₉ H ₈ FNO ₄	[Myskinrecipes]
Molecular Weight	213.16 g/mol	[Myskinrecipes]
Appearance	Solid	[Sigma-Aldrich]
Storage	Room temperature, dry	[Myskinrecipes]

Synthesis of Ethyl 2-fluoro-6-nitrobenzoate

The primary route for the synthesis of **Ethyl 2-fluoro-6-nitrobenzoate** is the Fischer esterification of its corresponding carboxylic acid, 2-fluoro-6-nitrobenzoic acid, with ethanol in the presence of an acid catalyst. This is a well-established and reliable method for the preparation of esters.

Synthesis of the Precursor: 2-fluoro-6-nitrobenzoic acid

The starting material, 2-fluoro-6-nitrobenzoic acid, can be synthesized via the nitration of 2-fluorobenzoic acid. A general procedure involves the careful addition of a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to 2-fluorobenzoic acid at a controlled temperature.

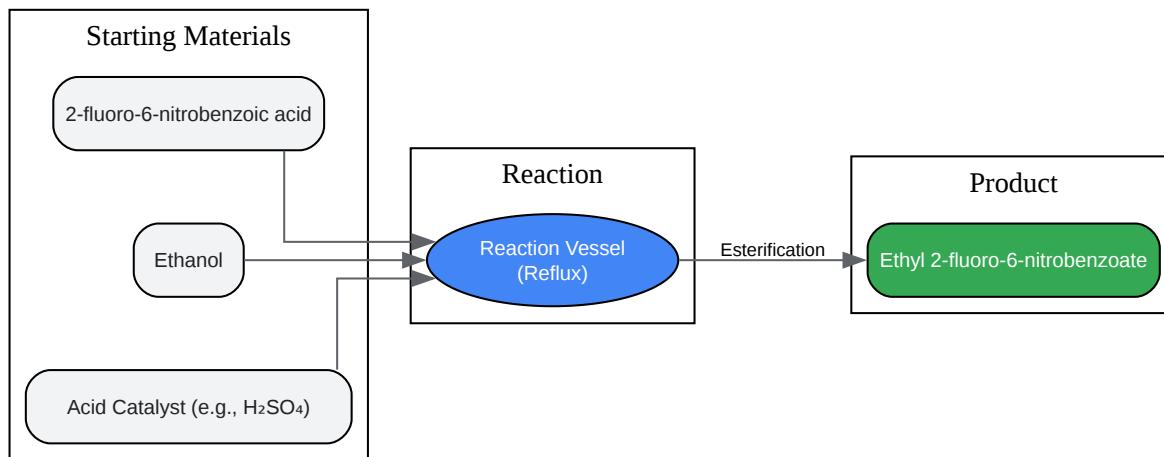
Experimental Protocol: Synthesis of 2-fluoro-6-nitrobenzoic acid (General Procedure)

- Materials:
 - 2-fluorobenzoic acid
 - Concentrated sulfuric acid
 - Concentrated nitric acid
 - Ice
 - Water
 - Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

- Anhydrous sodium sulfate or magnesium sulfate
- Procedure:
 - In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
 - Slowly add 2-fluorobenzoic acid to the cooled sulfuric acid with continuous stirring, ensuring the temperature remains low.
 - Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate container, also cooled in an ice bath.
 - Add the nitrating mixture dropwise to the solution of 2-fluorobenzoic acid, maintaining the reaction temperature at 0-5 °C.
 - After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).
 - Upon completion, pour the reaction mixture slowly over crushed ice.
 - The precipitated solid, 2-fluoro-6-nitrobenzoic acid, is collected by filtration, washed with cold water, and dried.
 - Alternatively, the product can be extracted from the aqueous mixture using an appropriate organic solvent. The organic layer is then washed, dried over an anhydrous salt, and the solvent is removed under reduced pressure to yield the product.

Fischer Esterification to Yield Ethyl 2-fluoro-6-nitrobenzoate

Once the 2-fluoro-6-nitrobenzoic acid is obtained, it can be esterified to the desired ethyl ester.



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Caption: Synthesis workflow for **Ethyl 2-fluoro-6-nitrobenzoate**.

Experimental Protocol: Synthesis of **Ethyl 2-fluoro-6-nitrobenzoate**

- Materials:
 - 2-fluoro-6-nitrobenzoic acid
 - Absolute ethanol
 - Concentrated sulfuric acid (or another suitable acid catalyst)
 - Sodium bicarbonate solution (saturated)
 - Brine (saturated sodium chloride solution)
 - Anhydrous magnesium sulfate or sodium sulfate
 - Organic solvent for extraction (e.g., ethyl acetate)
- Procedure:

- To a round-bottom flask, add 2-fluoro-6-nitrobenzoic acid and an excess of absolute ethanol.
- Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
- Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
- After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
- Dilute the residue with water and extract the product with an organic solvent like ethyl acetate.
- Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude **Ethyl 2-fluoro-6-nitrobenzoate**.
- The crude product can be further purified by column chromatography on silica gel if necessary.

Spectroscopic Data

While a publicly available, comprehensive set of spectra for **Ethyl 2-fluoro-6-nitrobenzoate** is not readily found, the expected spectral characteristics can be inferred from data on closely related compounds. Researchers should confirm the identity of their synthesized product using standard analytical techniques.

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm) and three aromatic protons in the region of 7.5-8.5 ppm, with splitting patterns dictated by fluorine and proton-proton coupling.
- ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester (around 164 ppm), the two carbons of the ethyl group, and the six aromatic carbons, with the

carbon attached to the fluorine showing a characteristic large coupling constant ($^1J_{C-F}$).

- Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M^+) corresponding to the molecular weight of the compound ($m/z = 213.16$).
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands for the C=O stretching of the ester (around $1720-1740\text{ cm}^{-1}$), the asymmetric and symmetric stretching of the nitro group (around 1530 and 1350 cm^{-1}), and C-F stretching vibrations.

Applications in Drug Discovery and Development

Ethyl 2-fluoro-6-nitrobenzoate is a valuable intermediate in drug discovery due to the unique properties conferred by its fluorine and nitro substituents.

The Role of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug candidates is a widely used strategy to enhance their pharmacological profiles. Fluorine can improve several key properties:

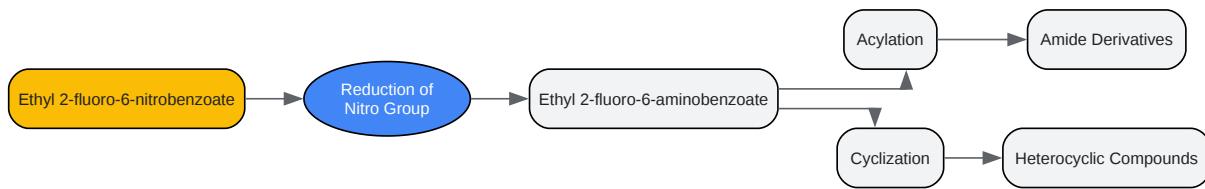
- Metabolic Stability: The carbon-fluorine bond is very strong, which can block metabolic oxidation at that position, thereby increasing the drug's half-life.
- Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.
- Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets, potentially increasing the binding affinity and potency of the drug.

The Versatility of the Nitro Group

The nitro group in **Ethyl 2-fluoro-6-nitrobenzoate** is a versatile functional group that can be readily transformed into other functionalities. The most common transformation is its reduction to an amino group (-NH₂). This amino group can then be used as a handle for a variety of chemical modifications, such as:

- Amide bond formation: The amine can be acylated to form amides, which are common structural motifs in many drugs.

- Formation of heterocyclic rings: The amine can participate in cyclization reactions to form various nitrogen-containing heterocycles, which are prevalent in pharmaceutically active compounds.



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Caption: Reactivity and derivatization of **Ethyl 2-fluoro-6-nitrobenzoate**.

By leveraging the properties of both the fluorine atom and the versatile nitro group, medicinal chemists can use **Ethyl 2-fluoro-6-nitrobenzoate** as a starting point to synthesize a diverse range of novel compounds with potentially improved therapeutic properties.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **Ethyl 2-fluoro-6-nitrobenzoate**.

- Hazard Statements: According to available safety data, this compound may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.
- Precautionary Measures:
 - Work in a well-ventilated area, preferably in a chemical fume hood.
 - Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
 - Avoid inhalation of dust or vapors.

- Avoid contact with skin and eyes.
- In case of contact, wash the affected area thoroughly with water.
- Store in a tightly sealed container in a cool, dry place.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety and handling information.

Conclusion

Ethyl 2-fluoro-6-nitrobenzoate is a strategically functionalized aromatic compound with significant potential as a building block in organic synthesis, particularly in the realm of drug discovery and development. Its synthesis via Fischer esterification is a straightforward process, and its unique combination of an ester, a fluorine atom, and a nitro group provides a versatile platform for the creation of novel and complex molecules. The insights provided in this technical guide are intended to equip researchers and scientists with the necessary knowledge to confidently and effectively utilize this valuable chemical intermediate in their pursuit of new therapeutic agents.

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